PA-IIL Lectin Binding Affinity vs. 3-Fucosyl-Lactose
The Lewis a motif within Gal-1-4-GlcNAc-1-3-Fuc binds the _Pseudomonas aeruginosa_ lectin PA-IIL with a dissociation constant (Kd) of 2.2 × 10⁻⁷ M. This affinity is approximately 1.6 × stronger than that of 3-fucosyl-lactose (the glucose analogue of Lewis x), which binds PA-IIL with a Kd of 3.6 × 10⁻⁷ M, as determined by isothermal titration calorimetry (ITC) under identical conditions [1].
| Evidence Dimension | PA-IIL lectin binding affinity (Kd) |
|---|---|
| Target Compound Data | 2.2 × 10⁻⁷ M |
| Comparator Or Baseline | 3-Fucosyl-lactose: 3.6 × 10⁻⁷ M |
| Quantified Difference | ~1.6-fold tighter binding for Lewis a trisaccharide moiety |
| Conditions | Isothermal titration calorimetry (ITC); PA-IIL lectin from _Pseudomonas aeruginosa_; pH not specified |
Why This Matters
For researchers designing anti-adhesion therapies against _P. aeruginosa_, the ~1.6-fold affinity advantage of the Lewis a motif may translate to more effective competitive inhibition compared to the Lewis x glucose analogue, directly influencing compound selection for lectin-blocking studies.
- [1] Structural basis for the interaction between human milk oligosaccharides and the bacterial lectin PA-IIL of _Pseudomonas aeruginosa_. _Biochem. J._ 2005, 389(Pt 2), 325–332. DOI: 10.1042/BJ20050079. View Source
